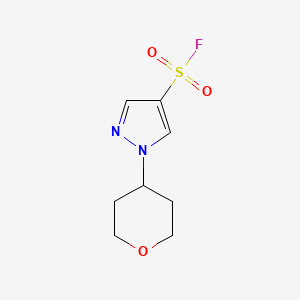

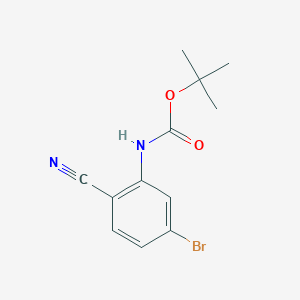

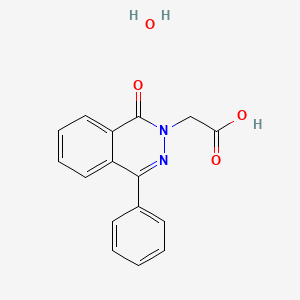

![molecular formula C13H24N2O3S B2388526 Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate CAS No. 2490375-64-7](/img/structure/B2388526.png)

Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate” is a chemical compound with the CAS Number: 2490375-64-7 . It has a molecular weight of 288.41 . The IUPAC name for this compound is tert-butyl 2-amino-2lambda6-thia-7-azaspiro [4.5]dec-1-ene-7-carboxylate 2-oxide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-5-13(9-15)6-8-19(14,17)10-13/h10H,4-9H2,1-3H3, (H2,14,17) . This code provides a specific string of characters that represent the molecular structure of the compound.科学的研究の応用

Radical Cyclization in Synthesis

Radical cyclization techniques, as demonstrated by Dianjun Li et al. (2015), involve generating iminyl radicals from ethyl 2-(N-arylcarbamoyl)-2-iminoacetates, leading to the synthesis of azaspirocyclohexadienones. This method, using tert-butyl hydroperoxide and tetrabutylammonium iodide, highlights the potential of tert-butyl based compounds in synthesizing complex cyclic structures useful in drug discovery and material science Li, Yang, Su, & Yu, 2015.

Spirocyclic Compound Synthesis

Research by A. I. Moskalenko and V. Boev (2012) on the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal underlines the role of tert-butyl spirocyclic compounds in synthesizing isomeric condensation products. This underpins the importance of such compounds in developing new materials and potential drug candidates Moskalenko & Boev, 2012.

Conformationally Restricted Pseudopeptides

M. M. Fernandez et al. (2002) synthesized derivatives of tert-butoxycarbonyl-azaspirodecanes as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. These compounds serve as mimetics for peptide secondary structures, emphasizing the role of tert-butyl spirocyclic compounds in peptide and protein engineering for therapeutic applications Fernandez et al., 2002.

Anticancer Activity Exploration

The study by E. M. Flefel et al. (2017) on the synthesis and anticancer activity of new 1-thia-4-azaspiro[4.5]decane derivatives and their thioglycoside derivatives highlights the potential therapeutic applications of tert-butyl spirocyclic compounds. Such compounds have shown moderate to high inhibition activities against various cancer cell lines, demonstrating their significance in medicinal chemistry and oncology research Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017.

Catalytic Asymmetric Oxidation

D. Cogan et al. (1998) described the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and tert-butyl sulfoxides. This method showcases the importance of tert-butyl based compounds in asymmetric synthesis, contributing to the development of chiral molecules with potential applications in pharmaceuticals Cogan, Liu, Kim, Backes, & Ellman, 1998.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

tert-butyl 2-imino-2-oxo-2λ6-thia-9-azaspiro[4.5]decane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-5-13(9-15)6-8-19(14,17)10-13/h14H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNODWQIPDIOUSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCS(=N)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)

![tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2388455.png)

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2388465.png)